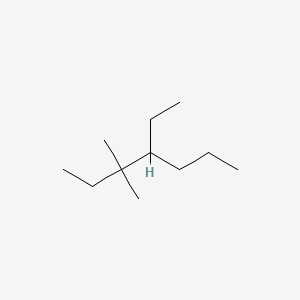

4-Ethyl-3,3-dimethylheptane

CAS No.: 61868-32-4

Cat. No.: VC20628505

Molecular Formula: C11H24

Molecular Weight: 156.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61868-32-4 |

|---|---|

| Molecular Formula | C11H24 |

| Molecular Weight | 156.31 g/mol |

| IUPAC Name | 4-ethyl-3,3-dimethylheptane |

| Standard InChI | InChI=1S/C11H24/c1-6-9-10(7-2)11(4,5)8-3/h10H,6-9H2,1-5H3 |

| Standard InChI Key | QXJXAHFNWHEQEU-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(CC)C(C)(C)CC |

Introduction

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Molecular Architecture

The systematic name 4-ethyl-3,3-dimethylheptane follows IUPAC rules by identifying the longest carbon chain (heptane), numbering to give substituents the lowest possible positions, and listing substituents alphabetically. The parent chain contains seven carbons, with an ethyl group (-CH₂CH₃) at position 4 and two methyl groups (-CH₃) at position 3. The structure can be represented as:

SMILES: CCCC(CC)C(C)(C)CC

InChIKey: QXJXAHFNWHEQEU-UHFFFAOYSA-N .

The molecule’s branching reduces symmetry, but the two methyl groups at C3 create a pseudo-symmetrical environment. This configuration eliminates chirality, as no carbon atom is bonded to four distinct groups.

Table 1: Key Structural Features

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₄ | |

| Molecular Weight | 156.31 g/mol | |

| Rotatable Bonds | 5 | |

| Hydrogen Bond Donors | 0 | |

| Topological Polar Surface Area | 0 Ų |

Synthesis and Production

Synthetic Pathways

While no explicit synthesis protocols for 4-ethyl-3,3-dimethylheptane are documented, its production likely involves alkylation or hydroalkylation of shorter alkanes. For example, reacting 3,3-dimethylheptane (CAS 4032-86-4) with ethyl halides in the presence of a Lewis acid catalyst could yield the target compound . Alternative routes may include the oligomerization of propylene derivatives followed by hydrogenation.

Challenges in Purification

The compound’s high branching and similarity to structural isomers (e.g., 4-isopropyl-3-methylheptane) complicate separation. Fractional distillation and gas chromatography are probable purification methods, leveraging differences in boiling points and polarity .

Physical and Chemical Properties

Thermodynamic Properties

Although experimental data for 4-ethyl-3,3-dimethylheptane are sparse, its properties can be inferred from analogous branched alkanes. For instance, 3,3-dimethylheptane (C₉H₂₀) has a boiling point of 137.1°C and a density of 0.7 g/cm³ . Extrapolating, 4-ethyl-3,3-dimethylheptane likely has a higher boiling point (~150–160°C) due to increased molecular weight and surface area.

Table 2: Estimated Physical Properties

| Property | Estimated Value | Basis |

|---|---|---|

| Boiling Point | 150–160°C | Comparison to C₉H₂₀ |

| Density | 0.72–0.75 g/cm³ | Branched alkane trends |

| LogP (Partition Coefficient) | 5.4 | Computed via XLogP3 |

Reactivity and Stability

As a saturated hydrocarbon, 4-ethyl-3,3-dimethylheptane is inert under standard conditions. It undergoes typical alkane reactions, such as combustion and free-radical halogenation. Its tertiary carbons (at C3 and C4) may facilitate faster halogenation compared to linear alkanes .

Applications and Industrial Relevance

Solvent and Fuel Additive

Branched alkanes are valued in fuel formulations for their high octane ratings and resistance to knocking. 4-Ethyl-3,3-dimethylheptane’s structural rigidity could make it a candidate for premium gasoline blends or as a nonpolar solvent in polymer synthesis.

Computational Chemistry Studies

The compound’s five rotatable bonds and low polarity make it a model for molecular dynamics simulations. Researchers use such structures to study van der Waals interactions and conformational flexibility in hydrophobic environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume